(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c25-17-3-5-18(6-4-17)32-24-22(28-29-32)23(26-14-27-24)31-11-9-30(10-12-31)21(33)8-2-16-1-7-19-20(13-16)35-15-34-19/h1-8,13-14H,9-12,15H2/b8-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMWIRAIQGCJJE-WAPJZHGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C=CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)/C=C\C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The presence of the benzo[d][1,3]dioxole moiety and the triazolo[4,5-d]pyrimidine structure suggests potential for diverse biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance, derivatives containing the triazolo[4,5-d]pyrimidine nucleus have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.3 | |
| Compound B | MCF-7 | 27.66 | |
| Compound C | MDA-MB231 | 4.93 |
The above table summarizes the inhibitory concentrations (IC50) of related compounds against breast cancer cell lines. The specific compound under review may exhibit similar or enhanced activity due to its unique structure.
The mechanism by which this compound exerts its effects likely involves interaction with key biological targets such as enzymes and receptors involved in cellular proliferation and survival pathways. Molecular docking studies can provide insights into these interactions.
Case Studies
Several case studies have explored the biological activity of compounds with similar structures:
-
Case Study 1: Inhibition of Cancer Cell Proliferation
- A study demonstrated that a related pyrazolo[1,5-a]pyrimidine compound inhibited cell proliferation in MDA-MB231 cells with an IC50 value of 15.3 µM. This suggests that the triazole linkage may enhance anticancer activity through specific receptor interactions.
-
Case Study 2: Structure–Activity Relationship (SAR) Analysis
- SAR studies have indicated that modifications to the triazole and piperazine rings can significantly alter biological activity. The introduction of electron-withdrawing groups was found to enhance potency against cancer cell lines.
Comparación Con Compuestos Similares
Key Observations :
- The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from pyrazolo[3,4-d]pyrimidines (e.g., compound in ), which lack the fused triazole ring. This difference may enhance binding to ATP pockets in kinases .
- Compared to 3-(4-(4-(dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile , the target compound’s piperazine linker and benzo[d][1,3]dioxole group likely improve solubility and CNS penetration.
Pharmacological and Physicochemical Properties
Implications :
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the stereochemistry (Z-configuration) and structural integrity of this compound?
Methodological Answer:
- Stereochemical Confirmation : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to unambiguously resolve the Z-configuration. This software is optimized for small-molecule crystallography and can handle anisotropic displacement parameters .
- Spectroscopic Validation : Employ and NMR to verify the coupling patterns of the prop-2-en-1-one moiety and aromatic protons. Compare experimental data with computed chemical shifts using density functional theory (DFT) if discrepancies arise .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures >95% purity, as demonstrated in analogous triazolo-pyrimidine derivatives .
Basic: How can researchers design a synthetic route for this compound, considering regioselectivity of the triazolo[4,5-d]pyrimidine core?
Methodological Answer:
- Core Synthesis : Start with a Sonogashira coupling to attach the 4-chlorophenyl group to the pyrimidine precursor. Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring regioselectivity via temperature control (0–5°C) and stoichiometric optimization .
- Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) to avoid side reactions .
- Validation : Monitor intermediate steps with thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm regiochemical outcomes .
Advanced: How can computational tools resolve contradictions between experimental spectroscopic data and theoretical predictions?
Methodological Answer:
- Crystallographic Refinement : Use Mercury CSD to visualize anisotropic displacement ellipsoids and hydrogen-bonding networks, which may explain deviations in NMR coupling constants .
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and calculate NMR chemical shifts with the gauge-invariant atomic orbital (GIAO) method. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .
- Software Integration : Cross-validate results using WinGX for metric analysis of bond lengths and angles, ensuring consistency with crystallographic data .
Advanced: What strategies improve the pharmacokinetic profile of this compound while maintaining target affinity?
Methodological Answer:
- Lipophilicity Optimization : Calculate partition coefficients (logP) via SwissADME to balance solubility and membrane permeability. Introduce polar substituents (e.g., hydroxyl groups) to reduce logP if >5, as seen in pyrazoline derivatives .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to resist hepatic hydrolysis. Validate stability in microsomal assays .
- SAR Analysis : Synthesize analogs with variations in the benzo[d][1,3]dioxol-5-yl group (e.g., halogenation) and compare IC values in target inhibition assays .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., 4-chlorophenyl → 4-fluorophenyl, benzo[d][1,3]dioxol-5-yl → catechol) using parallel synthesis techniques .
- Biological Assays : Test analogs in dose-response assays (e.g., enzyme inhibition, cell viability) to generate IC/EC datasets. Use GraphPad Prism for nonlinear regression analysis .
- Data Correlation : Map substituent effects (e.g., electron-withdrawing groups on triazolo-pyrimidine) to activity trends using multivariate analysis (e.g., principal component analysis) .
Advanced: What experimental approaches mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane or EtOH:water) to induce slow nucleation. Monitor crystal growth under polarized light .
- Cocrystallization : Add small-molecule additives (e.g., nicotinamide) to stabilize π-π stacking interactions in the lattice .
- Low-Temperature Data Collection : Collect diffraction data at 100 K to reduce thermal motion artifacts. Use SHELXL for high-resolution refinement (<1.0 Å) to resolve disorder in flexible groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
